4-ethoxy-2,3,5-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-2,3,5-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O3S/c1-9-25-18-13(2)10-17(14(3)15(18)4)26(23,24)21-16-11-19(5,6)22-20(7,8)12-16/h10,16,21-22H,9,11-12H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUHLLYGVGYJSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-2,3,5-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide typically involves the reaction of 4-ethoxy-2,3,5-trimethylbenzenesulfonyl chloride with 2,2,6,6-tetramethylpiperidine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-2,3,5-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-ethoxy-2,3,5-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-ethoxy-2,3,5-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors . The sulfonamide group can form hydrogen bonds with active site residues, inhibiting the enzyme’s activity. This compound may also interact with cellular pathways, modulating biological processes .
Comparison with Similar Compounds
Structural Analogues with the TMP Group
a. Bis-TMP Naphthalimide ()
- Structure: Contains a naphthalimide core with two TMP groups attached via amino linkages.
- Synthesis: Two-step reaction involving 4-nitro-1,8-naphthalic anhydride and 4-amino-TMP in ethanol/DMF.
- Properties : Fluorescent (high quantum yield, large Stokes shift), resistant to photobleaching. Crystal structure reveals N–H⋯O hydrogen bonding and disorder due to steric bulk .
- Comparison: Unlike the target compound’s benzenesulfonamide core, bis-TMP naphthalimide’s conjugated naphthalimide system enables fluorescence.
b. 2,2,6,6-Tetramethylpiperidin-4-yl Esters ()
- Structure : Esters with varying alkyl chains (e.g., acetate, propionate) attached to the TMP group.
- Properties : Lipophilicity increases with alkyl chain length. Applications likely include stabilizers or surfactants due to the TMP group’s radical-scavenging ability .
- Comparison : The target compound’s ethoxy and trimethyl substituents on the benzene ring may balance lipophilicity and solubility better than long-chain esters. The sulfonamide group’s polarity could enhance aqueous solubility relative to esters.
c. TMP-β-Alaninate Esters ()
- Structure : Dodecyl/tetradecyl esters of TMP-β-alaninate.
- Properties: Amphiphilic due to long alkyl chains and polar β-alaninate moieties. Potential use as surfactants or stabilizers .
- Comparison : The target compound lacks long alkyl chains, reducing lipophilicity but improving compatibility with polar solvents. The sulfonamide group may enable stronger intermolecular interactions (e.g., hydrogen bonds) compared to ester linkages.
d. Triazine Derivatives with Multiple TMP Groups ()
- Structure: Triazine ring functionalized with three TMP groups via amino and iminomethyl linkages.
- Properties: High steric hindrance and thermal stability due to multiple TMP groups. Potential applications in polymer stabilization .
- Its benzenesulfonamide core offers a simpler scaffold for functionalization compared to triazine-based systems.
Functional Group Analysis
| Compound | Core Structure | Key Functional Groups | Notable Properties |
|---|---|---|---|
| Target Compound | Benzenesulfonamide | Sulfonamide, TMP, ethoxy, methyl | Polar, hydrogen-bonding capability |
| Bis-TMP Naphthalimide | Naphthalimide | TMP, amino, carbonyl | Fluorescent, photostable |
| TMP Esters | Ester | TMP, alkyl esters | Lipophilicity, radical scavenging |
| TMP-β-Alaninate Esters | β-Alaninate ester | TMP, β-alaninate, long alkyl chains | Amphiphilic, surfactant potential |
| Triazine-TMP Derivative | Triazine | TMP, amino, iminomethyl | High steric hindrance, thermal stability |
Key Research Findings
- Steric Effects : The TMP group in all analogs introduces steric hindrance, reducing crystallinity and enhancing thermal stability. However, the target compound’s benzenesulfonamide core allows for more directional hydrogen bonding than naphthalimide or ester analogs .
- Solubility : Ethoxy and methyl groups on the benzene ring may improve solubility in organic solvents compared to long-chain esters .
- Bioactivity : Sulfonamides are historically associated with antimicrobial activity, suggesting the target compound could be explored for similar applications, unlike fluorescent or surfactant-focused analogs .
Biological Activity
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- An ethoxy group attached to a trimethyl-substituted benzene ring .
- A benzenesulfonamide moiety which is significant for its biological interactions.
- A tetramethylpiperidine group , which may influence its pharmacological properties.
Research indicates that compounds similar to 4-ethoxy-2,3,5-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide may interact with various biological pathways. For instance, studies on related sulfonamides have shown that they can activate phospholipase C, leading to increased intracellular calcium levels and apoptosis in certain cell types . This mechanism suggests potential applications in therapeutic contexts where modulation of cell death is beneficial.
Pharmacological Effects
-
Vascular Smooth Muscle Reactivity :
- In isolated vascular smooth muscle models, compounds activating phospholipase C have demonstrated enhanced reactivity. This effect is attributed to increased calcium influx from both intra- and extracellular stores .
- The implications for vascular health are significant, as these compounds could potentially modulate blood pressure and vascular resistance.
- Apoptosis Induction :
Study on Related Sulfonamides
A study investigated the effects of a structurally similar compound (m-3M3FBS), focusing on its ability to stimulate apoptosis through phospholipase C activation in vascular smooth muscle cells. The findings revealed a significant leftward shift in concentration-response curves for vasopressin and phenylephrine when treated with m-3M3FBS, indicating enhanced contractility and potential therapeutic applications in managing vascular conditions .
In Vivo Studies
In vivo studies involving animal models have shown that similar sulfonamide derivatives can affect gastrointestinal motility and receptor binding affinity. For instance, a gastroprokinetic agent demonstrated altered serotonin receptor binding profiles when modified with ethoxy groups . This suggests that this compound could also influence gastrointestinal activity.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-ethoxy-2,3,5-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide, and what key reaction parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as sulfonylation of the piperidine derivative with a benzenesulfonyl chloride intermediate. Critical parameters include solvent choice (e.g., anhydrous acetonitrile for moisture-sensitive steps), temperature control (e.g., 0–5°C during coupling reactions to minimize side products), and purification via column chromatography or recrystallization. Reaction progress can be monitored using TLC or HPLC .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry and bond angles, as demonstrated in analogous sulfonamide studies (e.g., T = 100 K, R factor < 0.05) . Complementary techniques include:
- NMR (¹H/¹³C) to confirm substituent positions and electronic environments.
- FT-IR to identify sulfonamide S=O stretching (~1350 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).
- Mass spectrometry (HRMS) for molecular weight validation .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations be integrated with experimental data to optimize the synthesis of this sulfonamide derivative?
- Methodological Answer : Density Functional Theory (DFT) calculations can predict transition states and reaction pathways, enabling the identification of energetically favorable conditions. For example:
- Use Gaussian or ORCA software to model nucleophilic attack kinetics during sulfonylation.
- Pair computed activation energies with experimental Arrhenius plots to refine temperature profiles.
- Implement ICReDD’s feedback loop, where experimental data (e.g., HPLC yields) are fed back into computational models to iteratively optimize conditions .
Q. What strategies are recommended for resolving contradictions between predicted and observed biological activities of this compound in enzyme inhibition studies?
- Methodological Answer : Discrepancies often arise from structural flexibility or solvent effects. A systematic approach includes:
- Molecular Dynamics (MD) Simulations : Assess ligand-protein binding stability under physiological conditions (e.g., GROMACS or AMBER).
- Crystallographic Analysis : Compare SC-XRD data of ligand-bound vs. unbound enzyme active sites to identify conformational mismatches .
- Free-Energy Perturbation (FEP) : Quantify binding affinity differences between computational predictions and experimental IC₅₀ values .
Q. How should researchers design experiments to investigate the compound's stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–12) at 25–60°C, sampling at intervals (e.g., 0, 7, 30 days).
- Analytical Workflow : Use UPLC-PDA to quantify degradation products and kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life.
- Structural Insights : Correlate degradation pathways with DFT-calculated bond dissociation energies (BDEs) for the sulfonamide group .
Q. What methodologies are effective in analyzing the electronic effects of substituents on the sulfonamide group's reactivity?
- Methodological Answer :
- Hammett Analysis : Synthesize derivatives with varying para-substituents (e.g., -NO₂, -OCH₃) and measure reaction rates (e.g., hydrolysis) to determine σ values.
- Electrostatic Potential Maps : Generate via DFT (e.g., B3LYP/6-311+G(d,p)) to visualize electron-deficient regions prone to nucleophilic attack.
- Spectroscopic Correlation : Compare ¹³C NMR chemical shifts of the sulfonamide sulfur with computed Natural Bond Orbital (NBO) charges .
Tables for Data-Driven Analysis
Table 1: Key Reaction Parameters for Synthesis Optimization
| Parameter | Optimal Range | Analytical Monitoring Tool |
|---|---|---|
| Temperature | 0–5°C (coupling step) | In situ IR |
| Solvent | Anhydrous CH₃CN | HPLC-DAD |
| Catalyst | K₂CO₃ (2.5 equiv) | TLC (UV visualization) |
| Purification | Silica gel chromatography | ¹H NMR (purity > 95%) |
| Reference |
Table 2: Stability Study Design for pH/Temperature Effects
| Condition | Experimental Setup | Analysis Method |
|---|---|---|
| pH 1.0 (HCl) | 37°C, 30 days | UPLC-PDA (λ = 254 nm) |
| pH 7.4 (PBS) | 40°C, accelerated testing | HRMS for degradation IDs |
| pH 12.0 (NaOH) | 25°C, light-protected | DFT (BDE calculations) |
| Reference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
